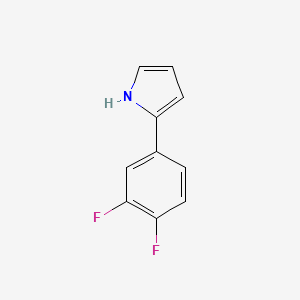

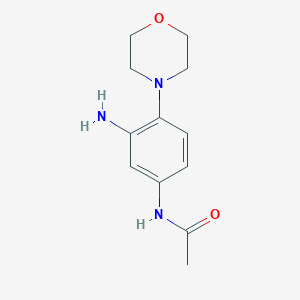

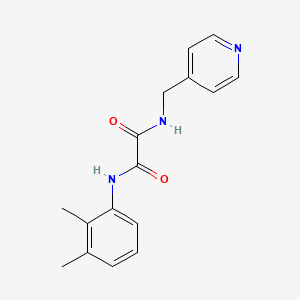

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide involves intricate reactions highlighting the versatility of pyridine and thiophene derivatives. For example, the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine through condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid demonstrates the complex chemical processes involved in creating structurally related compounds (Harutyunyan et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds analogous to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide has been elucidated through various techniques, including X-ray crystallography. The crystal structure analysis provides detailed information about the molecular geometry, bond lengths, and angles, essential for understanding the chemical behavior of these compounds. For instance, the crystal structure of related pyridine and thiophene derivatives reveals supramolecular arrangements and intermolecular interactions that contribute to their stability and reactivity (Wang et al., 2011; Pan et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving pyridine and thiophene derivatives are diverse, including condensation, cyclization, and substitution reactions. These reactions are pivotal in synthesizing a wide range of compounds with various biological and chemical properties. The interaction of pyridinium and isoquinolinium ylides with phenylisocyanate and isothiocyanates, leading to mesoionic monosubstituted 3-oxo-propanamides or thioamides, exemplifies the complex reactivity of these chemical systems (Seifi et al., 2015).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are critical for their application and function. Spectroscopic methods, including FT-IR, NMR, and X-ray diffraction, are used to characterize these properties, providing insights into the molecular arrangement and interaction within the crystal lattice. The synthesis and characterization of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide highlight the significance of these analytical techniques in understanding the compound's physical attributes (Jayarajan et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity, are essential for the application of pyridine and thiophene derivatives in various fields. The study of the interaction of these compounds with biological molecules, such as DNA and proteins, provides valuable information on their potential therapeutic uses. The binding study of 3d-metal complexes with N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide to DNA and proteins exemplifies the importance of chemical properties in the biological application of these compounds (Mishra et al., 2014).

Scientific Research Applications

Topical Inflammation Inhibition

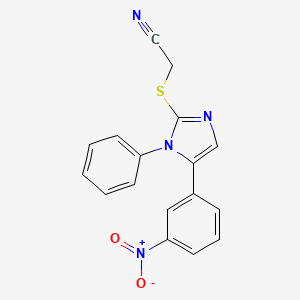

- N-pyridinyl(methyl)indolylpropanamides, closely related to the queried compound, have been synthesized as non-acidic NSAIDs. These compounds, particularly N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide, show potent activity in inflammation assays, surpassing ibuprofen and comparable to dexamethasone (Dassonville et al., 2004).

Anti-inflammatory Properties

- Another study reiterated the anti-inflammatory properties of N-pyridinyl(methyl)indolylpropanamides. These compounds, including N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, show significant efficacy in reducing inflammation, demonstrating activities higher than traditional NSAIDs (Dassonville et al., 2008).

Synthetic Methodologies

- A study on the synthesis of N-(pyridin-2-yl)propanamides, compounds structurally similar to the queried compound, demonstrated their production via reactions with aromatic amines in polyphosphoric acid (Harutyunyan et al., 2015).

Glycine Transporter 1 Inhibition

- Research has identified compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as potent inhibitors of Glycine Transporter 1 (GlyT1), suggesting potential applications in neurological research and treatment (Yamamoto et al., 2016).

TRPV1 Antagonism

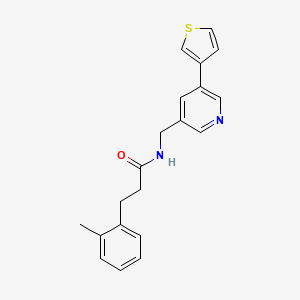

- Pyridine derivatives, including N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, have been explored as antagonists to the TRPV1 receptor, showing significant potential in analgesic applications (Ryu et al., 2015).

Crystal Structure Studies

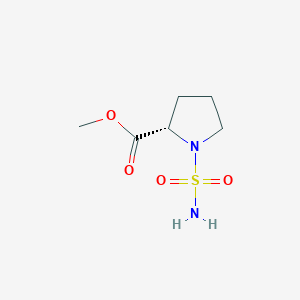

- The synthesis and crystal structure of similar compounds, like (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, have been reported, providing insights into molecular interactions and configurations (Wang & He, 2011).

properties

IUPAC Name |

3-(2-methylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-15-4-2-3-5-17(15)6-7-20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h2-5,8-11,13-14H,6-7,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWRFMCANMPLMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)

![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)